Iobenguane
Description
Properties
Key on ui mechanism of action |
Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |
|---|---|
CAS No. |
139755-80-9 |
Molecular Formula |
C8H12IN3O4S |
Molecular Weight |
369.17 g/mol |
IUPAC Name |
2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4; |
InChI Key |
NMHJRGCKGFRFAQ-JZXKKTDRSA-N |
SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
Isomeric SMILES |
C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Appearance |
Solid powder |
boiling_point |
100°C |
melting_point |
0°C |
Other CAS No. |
80663-95-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Iobenguane is synthesized through a multi-step process involving the iodination of benzylguanidine. The key steps include:
Iodination: Benzylguanidine is iodinated using iodine monochloride in the presence of a suitable solvent.
Purification: The iodinated product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using automated synthesis modules. The process involves:
Automated Synthesis: The iodination reaction is carried out in automated synthesis modules to ensure consistency and high yield.
Quality Control: The final product undergoes rigorous quality control tests, including high-performance liquid chromatography, to ensure its purity and stability.
Chemical Reactions Analysis
Types of Reactions: Iobenguane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its iodine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound .
Scientific Research Applications
Iobenguane has a wide range of scientific research applications, including:
Mechanism of Action
Iobenguane exerts its effects by mimicking the structure of norepinephrine. It is taken up by adrenergic neurons through the norepinephrine transporter and stored in presynaptic storage vesicles. When radiolabeled with iodine-131, this compound emits beta particles that generate cytotoxic radiation, leading to the destruction of tumor cells. This mechanism makes it highly effective in targeting neuroendocrine tumors .
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Similarities
| Compound | Structure | Key Functional Groups | Primary Use |
|---|---|---|---|
| Iobenguane | Arylalkylguanidine + iodine isotope | Benzylguanidine, iodine | Diagnosis/Therapy of NETs |
| Norepinephrine | Catecholamine | Catechol, amine | Neurotransmitter |
| Guanethidine | Guanidine derivative | Guanidine, ethyl group | Antihypertensive (historic) |
| Alimemazine | Phenothiazine derivative | Phenothiazine, side chain | Antipsychotic |
- Norepinephrine: Shares the benzylguanidine backbone with this compound, enabling NET-mediated uptake . Unlike this compound, NE is metabolized rapidly and lacks radiotherapeutic utility.
- Guanethidine: Structurally analogous guanidine derivative but lacks iodine and adrenergic specificity.
- Alimemazine: A phenothiazine antipsychotic with divergent mechanisms (dopamine antagonism) but overlapping biological process correlations in glioblastoma studies .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparison
| Parameter | This compound I-131 | Conventional MIBG (¹³¹I) | Alimemazine |
|---|---|---|---|
| Half-life | 13.3 hours (β-phase) | Similar | 4–6 hours |
| Excretion | Renal (70–90% unchanged) | Renal | Hepatic |
| Metabolism | Minimal (iodohippuric acid ≤10%) | Higher cold contaminants | CYP450-dependent |
| Specific Activity | 36,275 MBq/μmol (HSA*) | 300 MBq/μmol | N/A |
*HSA = High-specific-activity, carrier-free formulation .
- Cold Contaminant-Free this compound: Modern formulations avoid non-radioactive "cold" MIBG, improving target binding and reducing competition for NET .
- High-Specific-Activity (HSA) this compound : Delivers 100× higher radiation dose per molecule than conventional MIBG, enhancing tumor cytotoxicity .
Table 3: Clinical Outcomes in NETs
Mechanistic Divergence from Antipsychotics
While this compound and antipsychotics like alimemazine share biological process correlations (e.g., GO terms), their mechanisms differ:
Biological Activity
Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical agent primarily utilized for the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and neuroblastoma. Its biological activity is largely attributed to its selective accumulation in adrenergically innervated tissues, which allows for both imaging and therapeutic applications.
This compound functions as a norepinephrine analog, which means it mimics the action of norepinephrine in the body. This property enables it to target adrenergic receptors, particularly in tumors that secrete catecholamines. The compound is taken up by sympathetic nerve endings and subsequently accumulates in tissues with high adrenergic innervation, such as the heart and adrenal glands.
- Distribution : this compound is rapidly cleared from the bloodstream and has a high retention rate in adrenergic tissues. Approximately 70-90% of the administered dose is excreted unchanged via renal pathways .
- Metabolism : Less than 10% of the drug is metabolized into m-iodohippuric acid (MIHA), although the exact metabolic pathway remains unclear .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key parameters:
| Parameter | Value |
|---|---|
| Half-life | 13.2 hours |
| Volume of Distribution | Not Available |
| Protein Binding | Not Available |
| Route of Elimination | Renal (70%-90%) |
| Fecal Excretion | <1% |
This rapid renal clearance and high tissue affinity are crucial for its effectiveness in diagnostic imaging and therapeutic interventions.
Diagnostic Use
This compound is predominantly used in nuclear medicine for imaging neuroendocrine tumors. It can be labeled with isotopes such as iodine-123 or iodine-131 to visualize tumors via single-photon emission computed tomography (SPECT). A Phase 1 clinical trial demonstrated that this compound imaging effectively identifies neuroendocrine tumors by showing high heart-to-mediastinum ratios, indicating significant uptake in myocardial tissue .
Therapeutic Use
The therapeutic application of this compound, particularly with iodine-131, has shown promising results in treating advanced pheochromocytoma and paraganglioma. A pivotal study involving 68 patients indicated that treatment with high-specific-activity I-131 MIBG resulted in significant biomarker responses, including reductions in plasma free metanephrines and serum chromogranin A levels. Notably, 69% of patients exhibited complete or partial biochemical responses within 6–12 months post-treatment .
Case Studies
-
Case Study on Pheochromocytoma :
A patient with advanced pheochromocytoma received high-specific-activity I-131 MIBG therapy. Post-treatment evaluations showed a significant decrease in catecholamine levels and improved blood pressure control, correlating with tumor response . -
Neuroblastoma Treatment :
In pediatric patients with refractory neuroblastoma, this compound therapy demonstrated improved survival rates and tumor reduction, highlighting its role as a viable treatment option for this aggressive cancer type .
Adverse Effects
While generally well-tolerated, this compound therapy can lead to several adverse effects:
Q & A
Basic Research Questions
Q. What biochemical pathways govern iobenguane uptake in neuroendocrine tumors, and how can these pathways be experimentally validated?
- Methodology : Use in vitro cell models (e.g., pheochromocytoma cell lines) to quantify this compound uptake via competitive inhibition assays with norepinephrine (NE) analogs. Radiolabeled this compound (e.g., -iobenguane) can track cellular uptake kinetics using gamma counters or autoradiography. Validate NE transporter (NET) specificity via siRNA knockdown or pharmacological blockers (e.g., desipramine) .
- Data Analysis : Compare uptake rates across cell lines with varying NET expression levels (measured via Western blot) to establish dose-response relationships.
Q. How do researchers optimize imaging protocols for this compound-based diagnostic scans?
- Methodology : Conduct retrospective analyses of CT/MRI datasets to compare contrast-enhancement techniques (e.g., histogram equalization vs. adaptive histogram equalization). Use metrics like peak signal-to-noise ratio (PSNR) and entropy to quantify image clarity .
- Experimental Design : Standardize imaging parameters (e.g., radiation dose, timing post-administration) across patient cohorts to minimize variability.
Q. What criteria distinguish this compound’s diagnostic vs. therapeutic applications in preclinical models?
- Methodology : Administer diagnostic (-iobenguane) and therapeutic (-iobenguane) isotopes in murine xenograft models. Monitor tumor shrinkage (via caliper measurements) and biodistribution (via SPECT/CT) to correlate radiation dose with efficacy .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in metastatic vs. localized tumors be resolved?
- Contradiction Analysis : Systematic reviews of clinical trials (e.g., NCT04042402) reveal mixed outcomes for metastatic pheochromocytoma. Propose hypotheses: tumor heterogeneity, differential NET expression, or radiation resistance. Validate via immunohistochemical analysis of patient biopsies for NET density and hypoxia markers (e.g., HIF-1α) .
- Data Reconciliation : Use meta-regression to identify confounding variables (e.g., prior chemotherapy, dosage variations) across studies .
Q. What methodologies optimize dosimetry for -iobenguane while minimizing off-target toxicity?
- Advanced Design : Develop pharmacokinetic models incorporating patient-specific factors (e.g., body weight, renal clearance). Validate using Monte Carlo simulations to predict radiation dose to tumors vs. critical organs (e.g., bone marrow) .
- Toxicity Mitigation : Implement dosimetric pre-dosing (185–222 MBq) with gamma camera monitoring to adjust therapeutic doses (e.g., 18.5 GBq max) based on real-time biodistribution .
Q. How do researchers address variability in this compound’s radiosensitivity across neuroendocrine tumor subtypes?
- Experimental Approach : Compare radiation-induced apoptosis (via Annexin V/PI flow cytometry) in paraganglioma vs. pheochromocytoma cell lines. Correlate findings with genomic profiles (e.g., SDHB mutation status) using CRISPR-Cas9 knock-in models .
- Statistical Tools : Apply multivariate Cox regression to clinical data to isolate subtype-specific survival outcomes.
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are robust for analyzing small-sample this compound trials?
- Recommendation : Use Bayesian hierarchical models to pool data from heterogeneous cohorts. For survival analysis, employ Kaplan-Meier curves with log-rank tests adjusted for rare events (e.g., Gehan-Breslow method) .
Q. How can preclinical studies improve translational relevance for this compound therapy?
- Best Practices :
- Use patient-derived xenografts (PDXs) instead of immortalized cell lines to preserve tumor microenvironment interactions .
- Standardize reporting of dosimetric parameters (e.g., absorbed dose per gram) to align with clinical protocols .
Key Challenges in Current Research
- Radiation Dosage Variability : Inter-patient differences in NET expression require personalized dosing algorithms .
- Long-Term Toxicity : Limited data on secondary malignancies post--iobenguane therapy necessitate longitudinal cohort studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
